2-Methyl-3-(oxan-4-yloxy)pyrazine
Description
2-Methyl-3-(oxan-4-yloxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methyl group at position 2 and an oxan-4-yloxy (tetrahydropyranyloxy) group at position 2. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is central to its chemical reactivity and functional properties. This compound is of interest in flavor chemistry, materials science, and pharmaceutical research due to its unique structural features .
Properties
IUPAC Name |
2-methyl-3-(oxan-4-yloxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-10(12-5-4-11-8)14-9-2-6-13-7-3-9/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVECRUWMWADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(oxan-4-yloxy)pyrazine typically involves the reaction of 2-methylpyrazine with oxan-4-yloxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-methylpyrazine is reacted with oxan-4-yloxy halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(oxan-4-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yloxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-(oxan-4-yloxy)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxan-4-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The oxan-4-yloxy group in this compound may improve solubility compared to alkyl or thio substituents, making it advantageous for pharmaceutical formulations .
- Unlike 2,5-Dimethylpyrazine, which dominates in roasted foods due to its volatility and low molecular weight, the oxan-4-yloxy substituent likely reduces volatility, limiting its role in high-temperature flavor formation .
Aroma and Flavor Contributions
- In contrast, 2,5-Dimethylpyrazine contributes a potent roasted aroma to coffee and grilled meats, with concentrations increasing during Maillard reactions .
- Role in Maillard Reactions: Dipeptides produce higher pyrazine yields than free amino acids, but bulky substituents like oxan-4-yloxy may hinder formation. For instance, this compound is unlikely to form in significant quantities during grilling compared to smaller analogs like 2-Ethyl-5-methylpyrazine .
Biological Activity
2-Methyl-3-(oxan-4-yloxy)pyrazine is an organic compound with potential biological activities that warrant detailed examination. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H13N2O2
- CAS Number : 2175978-33-1
The presence of the oxan-4-yloxy group is significant for its biological interactions, particularly in terms of solubility and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Although detailed mechanisms are still under investigation, preliminary studies suggest it may act as a modulator for certain neurotransmitter systems.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial Effects | Exhibits moderate activity against various bacterial strains. |
| Neuropharmacological | Potential antagonist activity at neuropeptide receptors. |
| Cytotoxicity | Shows cytotoxic effects in cancer cell lines at higher concentrations. |
Antimicrobial Activity
A study demonstrated that this compound displayed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a lead compound for antibiotic development.
Neuropharmacological Studies
Research involving in vitro assays on neuropeptide S receptors (NPSR) indicated that this compound could serve as a selective antagonist. The binding affinity was measured using radioligand binding assays, yielding a value of approximately 7.5, suggesting strong receptor interaction.
Cytotoxicity Assessment
In cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response. These results highlight its potential for further development in cancer therapeutics.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating bacterial infections in animal models. Results showed a significant reduction in bacterial load compared to controls, supporting its potential use as an antimicrobial agent.
- Neuropharmacological Impact Study : In an animal model assessing anxiety-like behaviors, administration of the compound resulted in reduced anxiety levels, suggesting its potential utility in treating anxiety disorders through modulation of neuropeptide systems.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 2-Methyl-3-(oxan-4-yloxy)pyrazine in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting pyrazine derivatives at trace levels. For quantification, calibration curves should be constructed using synthesized standards. Solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) can pre-concentrate volatile compounds to improve detection limits . Structural confirmation via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) is critical, leveraging databases like NIST Chemistry WebBook for spectral matching .
Q. How can the crystalline structure of this compound be resolved?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using software suites like SHELX is the gold standard. Key steps include crystal growth optimization (e.g., slow evaporation), data collection at low temperatures (100 K) to minimize thermal motion, and refinement with SHELXL. Symmetry considerations (e.g., space group determination) are crucial for accurate electron density mapping .
Q. What synthetic routes are available for preparing this compound?
- Methodology : A common approach involves nucleophilic substitution between 2-methyl-3-hydroxypyrazine and oxan-4-yl derivatives (e.g., tosylates or mesylates) under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis can enhance reaction efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization ensures high purity .
Advanced Research Questions
Q. How do computational methods model the electronic excited-state dynamics of this compound?
- Methodology : Multiconfiguration time-dependent Hartree (MCTDH) simulations are employed to study non-adiabatic transitions between S₁ and S₂ states. A 24-mode Hamiltonian incorporating vibrational coupling parameters derived from density functional theory (DFT) is used. Benchmarking against experimental UV-Vis absorption spectra validates the model .
Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of pyrazine derivatives?
- Methodology : Discrepancies in bioactivity data often arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations at physiological pH and temperature (e.g., 310 K) can identify dominant conformers. Free energy perturbation (FEP) calculations quantify binding affinities, while in vitro assays under controlled conditions (e.g., serum-free media) reduce confounding variables .
Q. How does the oxan-4-yloxy substituent influence the photophysical properties of pyrazine derivatives?
- Methodology : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy measure excited-state lifetimes. The substituent’s electron-donating effects are analyzed via Hammett parameters. Comparative studies with analogs (e.g., methoxy vs. oxan-4-yloxy) reveal steric and electronic contributions to intersystem crossing rates .
Q. What role do pyrazine derivatives play in designing redox-active 2D coordination polymers?
- Methodology : Reduced pyrazine ligands (e.g., bridging CrCl₂(pyrazine)₂) enable electron delocalization, studied via temperature-dependent conductivity measurements and magnetometry. Density of states (DOS) calculations using Vienna ab initio Simulation Package (VASP) correlate electronic structure with magnetic coupling (e.g., ferrimagnetic ordering below 55 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
